molecular formula C8H14S B14702839 Cyclohexane, (ethenylthio)- CAS No. 18888-48-7

Cyclohexane, (ethenylthio)-

Cat. No.: B14702839
CAS No.: 18888-48-7
M. Wt: 142.26 g/mol
InChI Key: WZCMJGCQGDDUID-UHFFFAOYSA-N
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Description

Cyclohexane, (ethenylthio)- is an organic compound that features a cyclohexane ring bonded to an ethenylthio group. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties. Cyclohexane derivatives are widely studied due to their applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexane, (ethenylthio)- typically involves the introduction of an ethenylthio group to a cyclohexane ring. One common method is the reaction of cyclohexyl halides with ethenylthiol in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the halide is replaced by the ethenylthio group.

Industrial Production Methods: On an industrial scale, the production of Cyclohexane, (ethenylthio)- can be achieved through catalytic processes.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, (ethenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.

    Substitution: The ethenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthio derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexane, (ethenylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Cyclohexane, (ethenylthio)- involves its interaction with molecular targets through its ethenylthio group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with no additional functional groups.

    Cyclohexene: A cyclohexane derivative with a double bond.

    Cyclohexanol: A cyclohexane derivative with a hydroxyl group.

    Cyclohexanone: A cyclohexane derivative with a ketone group

Uniqueness: Cyclohexane, (ethenylthio)- is unique due to the presence of the ethenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

18888-48-7

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

ethenylsulfanylcyclohexane

InChI

InChI=1S/C8H14S/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2

InChI Key

WZCMJGCQGDDUID-UHFFFAOYSA-N

Canonical SMILES

C=CSC1CCCCC1

Origin of Product

United States

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